Α-PROTEIN - 146317-23-9

Α-PROTEIN

Catalog Number: EVT-1522659
CAS Number: 146317-23-9
Molecular Formula: C8H9NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

α-Protein is primarily derived from bacterial sources, notably from Streptomyces coelicolor, which has been extensively studied for its genetic and biochemical properties. The gene encoding the α-subunit has been cloned and characterized, allowing for detailed analysis of its function and structure .

Classification

α-Protein can be classified as a structural protein involved in the assembly of RNA polymerase. It is essential for the transcription process in prokaryotic organisms, facilitating the synthesis of RNA from a DNA template. Its classification also extends to enzymatic proteins due to its role in catalyzing reactions during transcription.

Synthesis Analysis

Methods

The synthesis of α-Protein typically involves recombinant DNA technology. This process includes:

  1. Gene Cloning: The gene encoding α-Protein is amplified using polymerase chain reaction (PCR) with specific primers designed to flank the target sequence.
  2. Transformation: The amplified gene is inserted into a plasmid vector, which is then transformed into an Escherichia coli host for expression.
  3. Protein Expression: The transformed bacteria are cultured under conditions that induce protein expression, often using IPTG (isopropyl β-D-1-thiogalactopyranoside) as an inducer.
  4. Purification: Following expression, α-Protein is purified using techniques such as affinity chromatography or ammonium sulfate precipitation .

Technical Details

The PCR conditions typically involve denaturation at 94°C, annealing at 37°C, and extension at 72°C for approximately 30 cycles. The resulting product is then cloned into expression vectors like pET series for efficient protein production .

Molecular Structure Analysis

Structure

The α-Protein exhibits a complex three-dimensional structure that is crucial for its interaction with other components of the RNA polymerase complex. The detailed structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Data

The molecular weight of α-Protein is approximately 50 kDa, and it contains multiple domains that facilitate its function in RNA binding and catalysis . Structural studies reveal that it possesses a conserved core that is essential for its stability and interaction with nucleic acids.

Chemical Reactions Analysis

Reactions

α-Protein participates in several key biochemical reactions during transcription:

  1. RNA Synthesis: It catalyzes the polymerization of ribonucleotides into RNA strands.
  2. Promoter Binding: The protein binds to DNA at specific promoter regions, initiating transcription.

Technical Details

The binding affinity of α-Protein to DNA can be quantified using techniques such as electrophoretic mobility shift assays (EMSA), which demonstrate how effectively the protein interacts with various DNA sequences under different conditions .

Mechanism of Action

Process

The mechanism by which α-Protein operates involves several steps:

  1. Binding to DNA: The protein recognizes and binds to promoter regions on DNA.
  2. Initiation Complex Formation: It aids in assembling the transcription initiation complex by recruiting other necessary factors.
  3. Catalysis: Once bound, α-Protein catalyzes the formation of phosphodiester bonds between ribonucleotides, elongating the RNA strand.

Data

Physical and Chemical Properties Analysis

Physical Properties

α-Protein is typically soluble in aqueous buffers at physiological pH (7.0 - 7.5) and exhibits stability under these conditions. It can be denatured by extremes of temperature or pH.

Chemical Properties

Chemically, α-Protein contains various functional groups that participate in hydrogen bonding and ionic interactions with nucleic acids during transcription. Its stability can be influenced by post-translational modifications such as phosphorylation or methylation.

Applications

Scientific Uses

α-Protein has significant applications in molecular biology research:

  1. Gene Expression Studies: It serves as a model system for studying transcription mechanisms.
  2. Biotechnological Applications: Its recombinant form can be utilized in synthetic biology for producing RNA-based therapeutics.
  3. Drug Development: Understanding its structure and function may aid in designing inhibitors that could modulate transcriptional activity in pathogenic organisms .
Fundamental Biochemistry of Α-PROTEIN

Structural Classification of Α-PROTEIN Motifs

Alpha-Helix Formation and Stabilization Mechanisms

The alpha-helix (α-helix) represents a fundamental structural motif in α-proteins, characterized by a right-handed coiled conformation stabilized by specific hydrogen bonding patterns. In this arrangement, every backbone carbonyl oxygen (C=O) forms a hydrogen bond with the backbone amide hydrogen (N-H) of the amino acid located four residues earlier in the polypeptide sequence (i + 4 → i bonding). This repetitive pattern generates a robust helical structure with 3.6 amino acid residues per turn and a translation of 1.5 Å along the helical axis, resulting in a characteristic pitch of 5.4 Å [10]. The hydrogen bonds run nearly parallel to the helix axis, creating a tightly packed backbone core shielded from solvent exposure.

Stabilization of the α-helix arises from both local interactions and global protein environment factors:

  • Hydrogen Bonding: The systematic i+4 hydrogen bonding network provides substantial enthalpy-driven stabilization, with each bond contributing approximately -1.5 to -2.5 kcal/mol in stabilizing energy [10].
  • Helix Macrodipole: The cumulative alignment of peptide dipoles creates a significant macrodipole with a positive charge at the N-terminus and a negative charge at the C-terminus. This favors interactions with oppositely charged residues or ligands near the helix termini [10].
  • Hydrophobic Effect: Aliphatic residues (Ala, Leu, Ile, Val) preferentially occupy helical positions, burying hydrophobic side chains within the helix bundle interior or against hydrophobic protein cores, minimizing entropic penalties of water ordering [9].
  • Van der Waals Interactions: Close packing of atoms within the helix core optimizes London dispersion forces. Van der Waals interactions are particularly dominant in helix formation, contributing significantly to conformational stability [5].

Table 1: Amino Acid Propensities for α-Helix Formation

Amino AcidHelix Propensity (ΔΔG in kcal/mol)Structural Role
Alanine (A)0.00 (Reference)Minimal steric hindrance, stabilizes core
Leucine (L)+0.21Hydrophobic packing, dimerization interfaces
Glutamate (E⁻)+0.26Stabilizes N-terminus via macrodipole interaction
Arginine (R⁺)+0.28Stabilizes C-terminus via macrodipole interaction
Proline (P)-3.10Helix breaker; disrupts H-bonding
Glycine (G)-0.43Conformational flexibility; destabilizes helix

Data adapted from experimental studies on helix-coil transitions [10]

Beta-Sheet Topologies in Α-PROTEIN Architectures

While α-proteins are dominated by helical content, they frequently incorporate β-sheet elements as essential supersecondary structures that contribute to functional versatility. These β-sheets manifest in distinct topologies:

  • Antiparallel β-Hairpins: Short loops (often incorporating glycine or asparagine) connect consecutive strands running in opposite directions. This motif generates compact structural units essential for forming ligand-binding pockets and catalytic sites [1].
  • Parallel β-α-β Motifs: α-helices bridge parallel β-strands, creating a fundamental building block in α/β protein domains. The helix shields the hydrophobic faces of adjacent β-strands and facilitates long-range interactions within the tertiary structure [1].
  • Greek Key Motifs: Characterized by four adjacent antiparallel strands where the third strand connects to the fourth via a hairpin, and the fourth strand aligns adjacent to the first. This topology efficiently packs hydrophobic residues within the motif's core [1].

β-sheets in α-proteins typically exhibit significant curvature due to the twist inherent in individual β-strands. This curvature enables the formation of complex architectures like beta barrels and sandwich structures, where hydrophobic residues face the interior and polar residues remain solvent-exposed. Immunoglobulin-like domains exemplify β-sandwiches, providing stable scaffolds for molecular recognition [1] [7].

Coiled-Coil and Supersecondary Structural Elements

Coiled-coils represent a quintessential supersecondary structure in α-proteins, characterized by two or more α-helices winding around each other to form superhelical bundles. This configuration arises from heptad repeats (denoted abcdefg) where hydrophobic residues (typically Leu, Ile, Val) occupy positions a and d, creating a hydrophobic seam along one helix face. These seams interlock through knobs-into-holes packing with complementary helices, burying hydrophobic side chains away from aqueous solvent [10].

Key stabilizing factors include:

  • Hydrophobic Core Formation: Burial of aliphatic residues at the helix-helix interface provides substantial free energy stabilization (ΔG ≈ -1.3 kcal/mol per heptad) [9].
  • Electrostatic Interactions: Charged residues at positions e and g can form stabilizing salt bridges or ion pairs between helices, modulating oligomerization specificity [10].
  • Helix Supercoiling: Left-handed supercoiling of right-handed α-helices optimizes side chain packing geometry. This supercoiling reduces the helical pitch from 5.4 Å to approximately 5.1 Å, enhancing van der Waals contacts [10].

Other critical supersecondary structures include EF-hands (helix-loop-helix motifs coordinating calcium ions) and helix-turn-helix motifs (DNA-binding domains), where the spatial orientation of helices determines functional specificity. The loop length and residue composition critically influence the angle between helices and their binding affinities [1].

Amino Acid Sequence Determinants of Α-PROTEIN Folding

Role of Hydrophobic and Polar Residues in Tertiary Structure

The tertiary structure of α-proteins is predominantly dictated by the strategic positioning of hydrophobic and polar residues along the polypeptide chain. Hydrophobic residues (Ala, Val, Leu, Ile, Met, Phe) constitute the protein core, minimizing contact with water through clustering via the hydrophobic effect. This burial contributes approximately 1-2.5 kcal/mol per methylene group to protein stability [9]. Polar residues (Arg, Lys, His, Asp, Glu, Ser, Thr, Asn, Gln) direct solubility, molecular recognition, and catalysis:

  • Surface Exposure: Charged residues (Arg, Lys, Asp, Glu) preferentially occupy solvent-exposed positions, forming hydrogen bonds with water and ionic interactions with other charged groups. This enhances solubility and prevents aggregation [7].
  • Amphipathic Helices: Helices with distinct hydrophobic and hydrophilic faces anchor proteins to membranes or facilitate protein-protein interactions. The hydrophobic face embeds into lipid bilayers or binds complementary hydrophobic surfaces, while the polar face mediates specific hydrogen bonding [3].
  • Buried Polar Residues: When buried in hydrophobic cores, polar residues must form hydrogen bonds to compensate for desolvation penalties. Intramolecular H-bonds or salt bridges between buried Asp/Arg or Glu/Lys pairs contribute significantly to stability [4].

Table 2: Functional Roles of Residues in Α-PROTEIN Folding

Residue TypeRepresentative ResiduesStructural Contributions
Aliphatic HydrophobicAla, Leu, Ile, ValCore packing; helix stabilization; dimer interfaces
AromaticPhe, Tyr, TrpCore stacking; surface recognition; cation-π interactions
Charged PolarArg, Lys, Asp, GluSolubility; salt bridges; catalytic sites; membrane anchoring
Uncharged PolarSer, Thr, Asn, GlnHydrogen bonding; ligand recognition; N-capping of helices

Classification based on biochemical properties [3] [7] [9]

Hydrophobic residues within transmembrane α-helices of membrane proteins exhibit distinct interaction profiles compared to soluble domains. Isoleucine engages extensively with lipid acyl chains, while leucine favors helix-helix packing in membrane protein cores. This differential engagement underscores how local environment reshapes residue behavior despite conserved hydrophobicity [9].

Impact of Proline and Glycine on Conformational Flexibility

Proline uniquely constrains α-protein conformation due to its cyclic structure and absence of an amide hydrogen:

  • Helix Termination: Proline disrupts α-helices by introducing a kink (~30° bend) and preventing H-bond formation to the preceding i+4 residue. However, it frequently initiates helices (position N1 or N2) where its rigid structure templates the helical turn [10].
  • Cis-Trans Isomerization: The peptide bond preceding proline exhibits slow cis-trans isomerization, creating a folding bottleneck. Molecular chaperones like prolyl isomerases accelerate this process during protein folding [4].
  • Beta-Turn Stabilization: Proline’s restricted φ angle (≈ -60°) favors β-turn conformations (especially Type I and II turns), directing chain reversal essential for globular folding [7].

Glycine, lacking a side chain, confers exceptional backbone flexibility:

  • Ramachandran Plot Accessibility: Glycine samples φ/ψ angles forbidden for other residues, enabling tight turns, loop formation, and access to left-handed helical conformations [7].
  • Helix Destabilization: High glycine content disrupts helical stability by increasing backbone entropy and preventing optimal van der Waals packing within helix bundles [10].
  • Functional Loops: Glycine-rich sequences (e.g., GXGXXG in nucleotide-binding loops) provide the conformational plasticity required for ligand binding and enzymatic catalysis [4].

The sequence context critically modulates proline and glycine effects. Proline in solvent-exposed loops may be functionally neutral, whereas buried prolines often destabilize structures unless compensated by stabilizing interactions. Glycine clusters enable hinge motions essential for allosteric regulation in α-helical domains like hemoglobin, where conformational shifts between subunits depend on flexible glycine hinges [4] [6].

Properties

CAS Number

146317-23-9

Product Name

Α-PROTEIN

Molecular Formula

C8H9NO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.